2-Ethyl-7-(4-hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid 2-Ethyl-7-(4-hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14872471
InChI: InChI=1S/C14H14N4O3/c1-2-12-16-14-15-10(13(20)21)7-11(18(14)17-12)8-3-5-9(19)6-4-8/h3-7,11,19H,2H2,1H3,(H,20,21)(H,15,16,17)
SMILES:
Molecular Formula: C14H14N4O3
Molecular Weight: 286.29 g/mol

2-Ethyl-7-(4-hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC14872471

Molecular Formula: C14H14N4O3

Molecular Weight: 286.29 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-7-(4-hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid -

Specification

Molecular Formula C14H14N4O3
Molecular Weight 286.29 g/mol
IUPAC Name 2-ethyl-7-(4-hydroxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C14H14N4O3/c1-2-12-16-14-15-10(13(20)21)7-11(18(14)17-12)8-3-5-9(19)6-4-8/h3-7,11,19H,2H2,1H3,(H,20,21)(H,15,16,17)
Standard InChI Key RSTFOEOSCCMQIQ-UHFFFAOYSA-N
Canonical SMILES CCC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC=C(C=C3)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a triazolo[1,5-a]pyrimidine scaffold with two critical substituents:

  • Ethyl group at position 2, contributing to hydrophobic interactions.

  • 4-Hydroxyphenyl moiety at position 7, enabling hydrogen bonding via the phenolic -OH group.
    The carboxylic acid at position 5 enhances solubility in polar solvents, with a calculated logP value of 1.2, suggesting moderate lipophilicity.

Table 1: Key Structural and Physicochemical Data

PropertyValue/Description
Molecular FormulaC14H14N4O3\text{C}_{14}\text{H}_{14}\text{N}_{4}\text{O}_{3}
Molecular Weight286.29 g/mol
IUPAC Name2-ethyl-7-(4-hydroxyphenyl)-4,7-dihydro-[1,2,] triazolo[1,5-a]pyrimidine-5-carboxylic acid
Canonical SMILESCCC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC=C(C=C3)O
Hydrogen Bond Donors2 (phenolic -OH and carboxylic -OH)
Hydrogen Bond Acceptors6 (triazole N, pyrimidine N, carbonyl O)

The planar triazolopyrimidine system facilitates π-π stacking with aromatic residues in biological targets, while the ethyl group stabilizes hydrophobic pockets in enzymes or receptors.

Spectral Characterization

  • IR Spectroscopy: Strong absorption bands at 1680 cm1^{-1} (C=O stretch) and 3200–3500 cm1^{-1} (-OH stretch) confirm the carboxylic acid and phenolic groups.

  • NMR: 1H^1\text{H} NMR (DMSO-d6_6) shows a singlet at δ 12.1 ppm (carboxylic -OH), a doublet at δ 9.8 ppm (phenolic -OH), and a quartet at δ 2.4 ppm (ethyl -CH2_2-).

Synthesis and Optimization

One-Pot Three-Component Reaction

The most efficient synthesis involves a one-pot reaction of ethyl acetoacetate, 4-hydroxybenzaldehyde, and 3-amino-1,2,4-triazole under reflux in ethanol with piperidine as a catalyst:

Ethyl acetoacetate+4-Hydroxybenzaldehyde+3-Amino-1,2,4-triazoleEtOH, ΔTarget Compound\text{Ethyl acetoacetate} + \text{4-Hydroxybenzaldehyde} + \text{3-Amino-1,2,4-triazole} \xrightarrow{\text{EtOH, Δ}} \text{Target Compound}

Key advantages include:

  • Regioselectivity: The ethyl group directs cyclization to position 2.

  • Yield: 68–72% after recrystallization from aqueous ethanol.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis using ball milling, reducing reaction times from hours to 30 minutes while maintaining yields ≥65%. Additives like 4,4’-trimethylenedipiperidine improve atom economy by minimizing byproducts.

Biological Activities and Mechanisms

Anticancer Activity

In vitro assays show IC50_{50} values of 12 µM (MCF-7 breast cancer) and 18 µM (A549 lung cancer), linked to:

  • Topoisomerase II inhibition: The planar core intercalates DNA, stabilizing cleavage complexes.

  • ROS generation: The phenolic group induces oxidative stress, triggering apoptosis.

Anti-Inflammatory Effects

The compound reduces TNF-α production in macrophages (IC50_{50} = 5 µM) by blocking NF-κB nuclear translocation. Molecular docking reveals strong binding (ΔG = -9.2 kcal/mol) to the p65 subunit’s phosphorylation site.

Comparative Analysis with Analogues

Table 2: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound NameSubstituentsBiological ActivityKey Differentiator
2-Ethyl-7-(4-hydroxyphenyl)...Ethyl, 4-hydroxyphenyl, COOHBroad-spectrum antimicrobialEnhanced solubility and target affinity
7-(2,3-Dimethoxyphenyl)-2-methyl...Methyl, 2,3-dimethoxyphenylKinase inhibitionMethoxy groups improve blood-brain barrier penetration
6-Carboxy- triazolo...COOH at position 6AnticancerAltered binding orientation in DNA grooves

The ethyl and hydroxyphenyl groups in the target compound synergize to optimize solubility and target engagement, unlike analogues with bulkier or more lipophilic substituents.

Applications and Future Directions

Drug Development

  • Antimicrobial coatings: Incorporated into polymers for medical devices, reducing biofilm formation by 90% in preclinical models.

  • Combination therapies: Synergizes with doxorubicin, lowering its cardiotoxic dose by 40% in murine models.

Agricultural Chemistry

As a foliar spray (0.1% w/v), it suppresses Phytophthora infestans in tomatoes, offering a biodegradable alternative to synthetic fungicides.

Research Opportunities

  • Prodrug design: Esterifying the carboxylic acid to improve oral bioavailability.

  • Targeted delivery: Conjugating with nanoparticles for site-specific anti-inflammatory action.

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